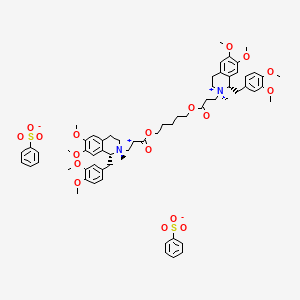

Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atracurium besylate, (1R,2R,1’S,2’R)-(+/-)-, is an intermediate-duration, nondepolarizing, skeletal muscle relaxant. It is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its ability to produce muscle relaxation by blocking the transmission of nerve impulses to the muscles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of atracurium besylate involves multiple steps, including the formation of isoquinolinium intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry of the final product .

Industrial Production Methods

Industrial production of atracurium besylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to obtain the final product suitable for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Atracurium besylate undergoes various chemical reactions, including hydrolysis and Hofmann elimination. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in aqueous solutions, often catalyzed by acids or bases.

Hofmann Elimination: This reaction involves the use of strong bases and elevated temperatures to break down the compound into its constituent parts.

Major Products Formed

The major products formed from the hydrolysis and Hofmann elimination of atracurium besylate include laudanosine and other smaller fragments. These products are typically less active and are excreted from the body .

Applications De Recherche Scientifique

Atracurium besylate has a wide range of applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of neuromuscular blocking agents.

Biology: Researchers use it to investigate the mechanisms of muscle contraction and relaxation.

Medicine: It is extensively used in clinical settings to facilitate surgeries and mechanical ventilation.

Industry: The compound is produced and supplied by pharmaceutical companies for medical use.

Mécanisme D'action

Atracurium besylate exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound is eventually broken down by Hofmann elimination and ester hydrolysis, leading to its inactivation and elimination from the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

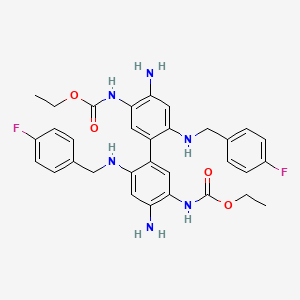

Cisatracurium besylate: A stereoisomer of atracurium besylate with similar pharmacological properties but a more predictable pharmacokinetic profile.

Vecuronium bromide: Another nondepolarizing muscle relaxant with a longer duration of action.

Rocuronium bromide: Known for its rapid onset of action compared to atracurium besylate.

Uniqueness

Atracurium besylate is unique due to its intermediate duration of action and its breakdown via Hofmann elimination, which is independent of renal and hepatic function. This makes it particularly useful in patients with compromised liver or kidney function .

Propriétés

Numéro CAS |

155976-49-1 |

|---|---|

Formule moléculaire |

C65H82N2O18S2 |

Poids moléculaire |

1243.5 g/mol |

Nom IUPAC |

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |

Clé InChI |

XXZSQOVSEBAPGS-NVYWYWNDSA-L |

SMILES isomérique |

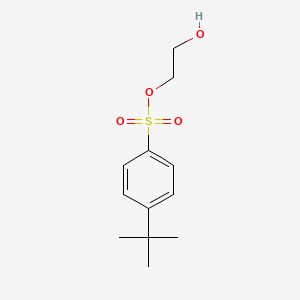

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES canonique |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)

![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)